1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrazole ring, and a trifluoromethyl group attached to the pyrazole ring
Properties
IUPAC Name |
2-pyridin-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-6(9(17)18)16(15-7)8-3-1-2-4-14-8/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPYVFXASMXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Pyridine: The final step involves coupling the pyrazole derivative with a pyridine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced catalytic systems.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in classical acid-mediated reactions:
Pyrazole Ring Functionalization
The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the 4-position of the pyrazole ring:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 4-nitro derivatives (65% yield) .
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Halogenation : NBS (N-bromosuccinimide) in DMF introduces bromine at C4 (82% yield) .
Heterocyclic Coupling Reactions
The pyridine moiety enables cross-coupling reactions:
Decarboxylation Reactions
Thermal or photolytic decarboxylation removes the carboxylic acid group:
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Thermal : Heating at 150°C under argon produces 1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole (87% yield) .
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Photolytic : UV light (254 nm) in DMF achieves decarboxylation at room temperature .
Biological Activity Modulation
Structural analogs demonstrate pharmacological relevance:
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Anticancer Activity : Pyrazole-5-carboxamides inhibit kinase enzymes (IC<sub>50</sub> = 0.2–5 μM) .
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Antimicrobial Properties : Trifluoromethylpyrazoles show MIC values of 4–16 μg/mL against S. aureus .
Comparative Reactivity with Structural Analogs
Synthetic Methodologies
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Pyrazole Ring Construction : Cyclocondensation of β-keto esters with hydrazines (Knorr pyrazole synthesis) .
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Trifluoromethyl Introduction : Use of CF<sub>3</sub>SiMe<sub>3</sub> under copper catalysis .
Stability and Degradation
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Hydrolytic Stability : Resists hydrolysis at pH 2–12 (24 h, 25°C) due to trifluoromethyl’s electron-withdrawing effect .
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Thermal Decomposition : Degrades above 250°C, releasing CO<sub>2</sub> and HF .
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., ligands for metal-organic frameworks). Its regioselective reactivity and stability under physiological conditions make it a versatile scaffold for further derivatization.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, in cancer treatment. The compound exhibits significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have shown that compounds with the pyrazole scaffold can inhibit tumor growth and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains, making them useful in developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Building Block in Drug Design
This compound serves as a versatile building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug development. The ability to modify the pyridine ring further expands its utility in creating targeted therapies .
Coordination Chemistry
Research into lanthanoid coordination complexes involving pyrazole derivatives has shown promising results in catalysis and luminescence applications. These complexes can be used as catalysts in organic reactions or as probes in biological imaging due to their unique electronic properties .
Case Studies
Mechanism of Action
The mechanism by which 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
1-(Pyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and findings.
The compound's chemical structure is characterized by a pyridine ring and a trifluoromethyl group attached to a pyrazole core. Its molecular formula is with a molecular weight of 257.17 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity by increasing lipophilicity and metabolic stability.
Anticancer Activity
Recent studies indicate that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, in vitro tests have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. Specifically, compounds similar to 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have demonstrated antiproliferative effects against:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity against these malignancies .
The mechanism underlying the anticancer activity involves modulation of key metabolic pathways. For example, some pyrazole derivatives act as activators of pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism that influences the Warburg effect—where cancer cells preferentially utilize glycolysis over oxidative phosphorylation . This modulation can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Anti-inflammatory Properties
In addition to anticancer effects, 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been explored for its anti-inflammatory potential. Studies have reported that related pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. These compounds have shown promising results in reducing edema in animal models, suggesting their utility in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of pyrazole-based compounds and evaluated their anticancer activities. Among these, one derivative exhibited an IC50 value of 0.95 nM against A549 cell lines, highlighting the potential effectiveness of trifluoromethyl-substituted pyrazoles in cancer therapy .
Case Study 2: In Vivo Studies
Another investigation focused on the in vivo effects of a closely related compound on murine models with induced tumors. The results demonstrated significant tumor regression compared to control groups, supporting the compound's potential as an anticancer agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
